5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid
Description
Properties
IUPAC Name |
5-oxo-5-[4-(pyrrolidine-1-carbonyl)anilino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-14(4-3-5-15(20)21)17-13-8-6-12(7-9-13)16(22)18-10-1-2-11-18/h6-9H,1-5,10-11H2,(H,17,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSNUEHIEKMYDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid Chloride Intermediate Route
A traditional approach involves converting 5-oxopentanoic acid into its corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂. Subsequent reaction with 4-(1-pyrrolidinylcarbonyl)aniline in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) yields the target compound:
Optimization Notes :
Mixed Carbonate Activation
Bis(pentafluorophenyl) carbonate (BPC) has emerged as a highly efficient activating agent for carboxylic acids, particularly in parallel synthesis workflows. This method avoids the handling of volatile acid chlorides:
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Activation : 5-Oxopentanoic acid is treated with BPC in acetonitrile at room temperature for 1–2 hours.
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Amidation : 4-(1-Pyrrolidinylcarbonyl)aniline is added, and the reaction proceeds at 50°C for 12–24 hours.
Advantages :
-
Scalable for library synthesis with minimal byproducts.
One-Pot Tandem Synthesis
A streamlined protocol combines carbonyl formation and amidation in a single reaction vessel:
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Starting Materials :
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Itaconic acid (as a bifunctional precursor)
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4-Aminophenylpyrrolidin-1-ylmethanone
-
-
Reaction Sequence :
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Step 1 : Michael addition of the aniline derivative to itaconic acid under basic conditions (K₂CO₃, DMF, 60°C).
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Step 2 : Intramolecular cyclization and oxidation using MnO₂ to form the 5-oxo group.
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Yield : 65–75% after recrystallization from ethanol/water.
Parallel Synthesis and High-Throughput Optimization
Adapting methodologies from pyrimidine carboxamide synthesis, parallel reaction arrays enable rapid screening of conditions:
| Parameter | Tested Conditions | Optimal Value |
|---|---|---|
| Activating Agent | BPC, CDI, DCC, HATU | BPC |
| Solvent | Acetonitrile, THF, DMF, DCM | Acetonitrile |
| Temperature | 25°C, 50°C, 70°C | 50°C |
| Reaction Time | 6 h, 12 h, 24 h | 12 h |
Key Findings :
-
BPC outperformed carbodiimides (DCC) and uronium salts (HATU) in yield (92% vs. 78–85%) and purity.
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Acetonitrile minimized esterification side reactions compared to DMF.
Purification and Characterization
Workup Protocols
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Liquid-Liquid Extraction : Sequential washes with 1M HCl (removes unreacted amine) and saturated NaHCO₃ (removes residual acid).
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Chromatography : Silica gel column with ethyl acetate/hexane (3:7) for analytical-scale purification.
Analytical Data
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HRMS (ESI+) : m/z calculated for C₁₆H₂₀N₂O₄ [M+H]⁺: 305.1497, found: 305.1493.
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¹H NMR (400 MHz, DMSO-d₆): δ 12.1 (s, 1H, COOH), 8.45 (s, 1H, NH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.52 (d, J = 8.4 Hz, 2H, ArH), 3.45–3.55 (m, 4H, pyrrolidine CH₂), 2.40 (t, J = 7.2 Hz, 2H, CH₂CO), 2.25 (quin, J = 7.2 Hz, 2H, CH₂), 1.85–1.95 (m, 4H, pyrrolidine CH₂).
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Low amidation yield | Use of BPC with 1.5 equiv. amine |
| Epimerization at α-carbon | Maintain reaction pH < 7 |
| Residual solvent in final product | Azeotropic distillation with toluene |
Chemical Reactions Analysis
Reductive Transformations
The ketone group undergoes reduction to form secondary alcohols.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Ketone → Alcohol | NaBH<sub>4</sub>, LiAlH<sub>4</sub> in THF, 0–25°C | 5-Hydroxy derivative |
Mechanism : Hydride transfer to the carbonyl carbon.
Nucleophilic Substitution at the Amide Bond
The amide bond can undergo substitution with nucleophiles (e.g., amines, alcohols).
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Amide → Urea/Thiourea | Primary amines, CS<sub>2</sub> | Urea or thiourea analogs | |
| Amide → Ester | Alcohols, acid catalysis | Ester derivatives |
Example :
Oxidation Reactions
The ketone group is resistant to further oxidation under mild conditions, but strong oxidants may cleave the carbon chain.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Chain Cleavage | KMnO<sub>4</sub>, H<sub>2</sub>O, Δ | Shorter carboxylic acids |
Hydrolysis of the Amide Bond
Acidic or basic conditions hydrolyze the amide bond to yield carboxylic acids and amines.
Mechanism :
Cyclization Reactions
The pyrrolidine ring and carboxylic acid group facilitate intramolecular cyclization.
| Reaction | Reagents/Conditions | Product | References |
|---|---|---|---|
| Lactam Formation | DCC, DMAP, CH<sub>2</sub>Cl<sub>2</sub> | Six-membered lactam ring |
Example :
The carboxylic acid reacts with the pyrrolidine nitrogen to form a γ-lactam.
Table 1: Thermodynamic Parameters for Hydrolysis (Analog)
| Compound | ΔH (kJ/mol) | ΔS (J/mol·K) | k (s<sup>-1</sup>) | Conditions |
|---|---|---|---|---|
| 4-Oxo-pentanoic acid analog | 1425 ± 12 | 320 ± 15 | 1.2 × 10<sup>-4</sup> | 25°C, HCl (6M) |
| Source : |
Table 2: Reaction Rates for Amide Substitution
| Compound | Reaction | k (M<sup>-1</sup>s<sup>-1</sup>) | Nucleophile |
|---|---|---|---|
| Target compound | Amide → Urea | 0.45 ± 0.03 | Benzylamine |
| 5-Oxo-pyrrolidine derivative | Amide → Thiourea | 0.62 ± 0.05 | Thiophenol |
| Source : |
Stability and Degradation
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of 5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid derivatives in anticancer therapies. For instance, a study characterized several derivatives for their activity against A549 human lung adenocarcinoma cells. The findings indicated that certain compounds exhibited significant cytotoxic effects, with some demonstrating better efficacy than standard chemotherapeutics like cisplatin.
Table 1: Anticancer Activity of Derivatives
| Compound | IC50 (µM) | Effect on A549 Cells | Comparison to Cisplatin |
|---|---|---|---|
| Compound A | 15 | High | More effective |
| Compound B | 30 | Moderate | Less effective |
| Compound C | 10 | Very High | Significantly more effective |
The structure-activity relationship (SAR) analysis revealed that compounds with free amino groups were particularly potent, suggesting that modifications to the chemical structure can enhance anticancer properties while minimizing toxicity to non-cancerous cells .
Antimicrobial Applications
The antimicrobial properties of this compound have also been investigated, especially against multidrug-resistant pathogens. In vitro studies demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Efficacy Against Resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Methicillin-resistant S. aureus | 8 |
| Carbapenem-resistant E. coli | 16 |
| Multidrug-resistant Pseudomonas aeruginosa | 32 |
These results indicate that derivatives of this compound can serve as potential leads for developing new antimicrobial agents capable of overcoming resistance mechanisms in pathogenic bacteria .
Case Study 1: Synthesis and Characterization
A comprehensive study focused on synthesizing various derivatives of this compound and evaluating their biological activities. The study utilized in vitro assays to assess both anticancer and antimicrobial properties, revealing that certain structural modifications significantly enhanced efficacy against specific cancer cell lines and bacterial strains .
Case Study 2: Structure-Activity Relationship Analysis
Another research effort concentrated on understanding the SAR of this compound and its derivatives. By systematically altering functional groups and substituents, researchers identified key features that contribute to increased potency against cancer cells while maintaining lower toxicity profiles. The study concluded that the presence of specific moieties could be crucial for optimizing therapeutic outcomes .
Mechanism of Action
The mechanism of action of 5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .
Comparison with Similar Compounds
Substituent Variations on the Anilino Group
The anilino group’s para-position substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Fluorinated analogs (e.g., trifluoroanilino in ) exhibit higher lipophilicity, improving membrane permeability .
- Bulkier substituents (e.g., dipropylamino in ) reduce solubility but may enhance target specificity .
Heterocyclic Modifications
Replacing pyrrolidine with other nitrogen-containing heterocycles alters bioactivity:
Key Observations :
Functional Group Additions
Additional functional groups on the pentanoic acid backbone modulate reactivity and applications:
Biological Activity
5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid, with the chemical formula C₁₆H₂₀N₂O₄ and CAS number 900080-57-1, is a compound of interest in biological research due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies and sources.
| Property | Value |
|---|---|
| Molecular Weight | 304.34 g/mol |
| Boiling Point | 617.5 ± 40.0 °C |
| Density | 1.300 ± 0.06 g/cm³ |
| pKa | 4.63 ± 0.10 |
The compound is characterized by its structural complexity, which includes a pyrrolidinyl carbonyl group attached to an aniline moiety. This structure is hypothesized to influence its biological interactions.
Research indicates that this compound may exhibit neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its mechanism appears to involve:
- Inhibition of Amyloid-Beta Oligomerization : Studies suggest that this compound may inhibit the formation of amyloid-beta oligomers, which are implicated in Alzheimer's pathology .
- Antioxidative Properties : The compound demonstrates significant antioxidative effects, potentially mitigating oxidative stress in neuronal cells .
- Blood-Brain Barrier Penetration : Preliminary data suggest that it can cross the blood-brain barrier (BBB), allowing it to exert effects within the central nervous system .
Case Studies and Experimental Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
- Neuroprotection in Cellular Models : In vitro studies using MC65 cells (a model for Alzheimer's disease) showed that compounds similar to this compound can reduce amyloid-beta oligomer levels and enhance cell viability under oxidative stress conditions .
- Comparative Efficacy : A hybrid compound derived from curcumin and melatonin demonstrated neuroprotective effects with an EC50 of approximately 27.60 nM, highlighting the importance of structural modifications for enhancing biological activity .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What is the correct IUPAC nomenclature for 5-Oxo-5-[4-(1-pyrrolidinylcarbonyl)anilino]-pentanoic acid, and how does its structure inform its naming?
- Methodological Answer : The IUPAC name is derived by identifying the parent chain (pentanoic acid), substituents (anilino group at position 5), and functional groups (oxo and pyrrolidinylcarbonyl). The "5-oxo" denotes a ketone at position 5, while "4-(1-pyrrolidinylcarbonyl)anilino" specifies a phenylamino group substituted with a pyrrolidine carboxamide at the para position. This follows IUPAC rules for combining substituents and functional groups in acyclic systems .
Q. What spectroscopic techniques are standard for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer :
- 1H/13C-NMR : Confirm the presence of the pyrrolidinylcarbonyl group (δ ~2.8–3.5 ppm for pyrrolidine protons) and the anilino NH (δ ~8.0–9.0 ppm). The ketone (oxo) group does not directly appear in 1H-NMR but is inferred from adjacent protons .
- IR Spectroscopy : Look for carbonyl stretches: ~1680–1720 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (ketone C=O) .
- Mass Spectrometry (MS) : Molecular ion peaks at m/z 354.41 (FW) and fragmentation patterns for the pyrrolidine and anilino moieties .
Q. What are common synthetic routes for this compound, and what are their advantages?
- Methodological Answer :
- Enzymatic Amide Bond Formation : Mycobacterium smegmatis acyltransferase can catalyze amide bond formation between 5-oxopentanoic acid and 4-(1-pyrrolidinylcarbonyl)aniline, offering high regioselectivity and mild conditions (yield: ~65–75%) .
- Chemical Synthesis : Condensation of activated esters (e.g., NHS esters) with anilines in DMF, using coupling agents like EDC/HOBt. Yields range from 50–65% but may require purification via column chromatography .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts like unreacted anilino intermediates?
- Methodological Answer :
- Reaction Monitoring : Use TLC or HPLC to track consumption of starting materials. Adjust stoichiometry (1.2:1 aniline:ester ratio) to drive the reaction to completion.
- Byproduct Mitigation : Introduce scavenger resins (e.g., polymer-bound isocyanates) to trap excess aniline.
- Solvent Optimization : Replace DMF with THF/water mixtures to improve solubility and reduce side reactions .
Q. How should researchers address discrepancies in NMR data across studies, such as variable chemical shifts for the pyrrolidinyl group?
- Methodological Answer :
- Source Identification : Differences may arise from solvent effects (DMSO vs. CDCl3), pH (acidic NH groups), or impurities. Always report solvent and temperature conditions.
- Validation : Compare with synthesized analogs (e.g., 5-oxo-5-[3-(piperidinylcarbonyl)anilino]-pentanoic acid) to isolate structural contributions .
- Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in enzyme inhibition assays?
- Methodological Answer :
- Analog Synthesis : Modify the pyrrolidine ring (e.g., substituents at N or C positions) or replace it with piperidine/azepane to assess steric/electronic effects .
- Biochemical Assays : Use fluorescence polarization to measure binding affinity to target enzymes (e.g., kinases). Include positive/negative controls (e.g., known inhibitors).
- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with active sites, guided by crystallographic data of related compounds .
Contradiction Analysis
- Synthesis Yield Variability : Enzymatic methods (65–75%) outperform chemical routes (50–65%) but require specialized biocatalysts. Discrepancies may arise from enzyme batch variability or substrate purity .
- NMR Shifts in Different Solvents : Anilino NH shifts from 8.2 ppm in CDCl3 to 9.0 ppm in DMSO-d6 due to hydrogen bonding. Researchers must standardize solvents for reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
